molecular formula C10H13NO5S B2497207 Methyl 2-ethoxy-5-sulfamoylbenzoate CAS No. 1275877-09-2

Methyl 2-ethoxy-5-sulfamoylbenzoate

Cat. No. B2497207
CAS RN: 1275877-09-2
M. Wt: 259.28
InChI Key: FADKRPQNKOPOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 2-ethoxy-5-sulfamoylbenzoate" is a compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound has been studied in contexts such as pharmaceuticals, organic synthesis, and materials science, demonstrating a wide range of applications and significance in scientific inquiry.

Synthesis Analysis

The synthesis of compounds related to "Methyl 2-ethoxy-5-sulfamoylbenzoate" often involves complex organic reactions, including esterification, alkylation, and redox reactions. For instance, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in pharmaceutical synthesis, showcases a multi-step process starting from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, and oxidation steps with a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this family, including "Methyl 2-ethoxy-5-sulfamoylbenzoate," is characterized by spectroscopic techniques such as IR, 1H NMR, and MS to confirm chemical structures. For example, the synthesis and structural elucidation of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a related compound, demonstrate the use of these techniques to confirm the product's structure (D. Lomov, 2019).

Chemical Reactions and Properties

Compounds like "Methyl 2-ethoxy-5-sulfamoylbenzoate" undergo various chemical reactions, including redox, condensation, and alkylation. An example is the iron sulfide catalyzed redox/condensation cascade reaction, which represents a straightforward and atom economical approach to heterocyclic compounds (T. Nguyen, L. Ermolenko, A. Al‐Mourabit, 2013).

Physical Properties Analysis

The physical properties of "Methyl 2-ethoxy-5-sulfamoylbenzoate" and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. Studies on similar compounds provide insights into these properties, aiding in understanding how they might be processed or utilized in different contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are essential for the application of "Methyl 2-ethoxy-5-sulfamoylbenzoate" in synthesis and other fields. Research on related compounds, such as the study of their synthesis, antioxidant activity, and theoretical properties, offers valuable information on these aspects (Hilal Medetalibeyoglu, 2021).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"Methyl 2-ethoxy-5-sulfamoylbenzoate" is instrumental in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. For instance, the work by Pokhodylo and Obushak (2019) demonstrates its utility in generating triazoloquinolines, compounds with potential biological activities (Pokhodylo & Obushak, 2019).

Development of Antimicrobial Agents

Research by Mallikarjuna and Keshavayya (2020) highlights the role of derivatives of "Methyl 2-ethoxy-5-sulfamoylbenzoate" in creating novel azo dyes with antimicrobial properties, indicating its significance in developing new antimicrobial agents (Mallikarjuna & Keshavayya, 2020).

Analytical and Environmental Applications

Its derivatives have been utilized in environmental science for the analysis and determination of UV filters in cosmetics, as studied by Nyeborg et al. (2010). This research underscores the importance of such compounds in assessing environmental exposure to UV filters (Nyeborg et al., 2010).

Investigation of Biodegradation Pathways

Ricken et al. (2013) explored the biodegradation of sulfonamide antibiotics, providing insights into the environmental persistence and degradation mechanisms of these compounds, thereby highlighting the environmental relevance of "Methyl 2-ethoxy-5-sulfamoylbenzoate" derivatives (Ricken et al., 2013).

Safety and Hazards

“Methyl 2-ethoxy-5-sulfamoylbenzoate” is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-ethoxy-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADKRPQNKOPOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-5-sulfamoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.